molecular formula C24H25N3O8 B11474990 ethyl 5-[(6,7-dimethoxy-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-[(6,7-dimethoxy-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11474990
M. Wt: 483.5 g/mol
InChI Key: MTUVENXLFLHFIZ-ROTLSHHCSA-N
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Description

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, formamido, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesisThe formamido and oxazole groups are then added through a series of reactions involving formylation and cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the formamido group can yield amines .

Scientific Research Applications

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
  • **ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C24H25N3O8

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl 5-[[4-[(Z)-(benzoylhydrazinylidene)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H25N3O8/c1-4-32-24(29)18-11-15(35-27-18)10-16-17(12-25-26-23(28)14-8-6-5-7-9-14)20-22(34-13-33-20)21(31-3)19(16)30-2/h5-9,12,15H,4,10-11,13H2,1-3H3,(H,26,28)/b25-12-

InChI Key

MTUVENXLFLHFIZ-ROTLSHHCSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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